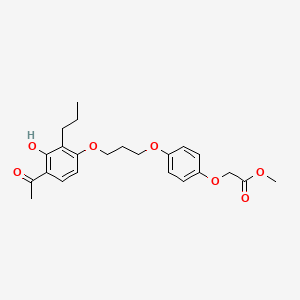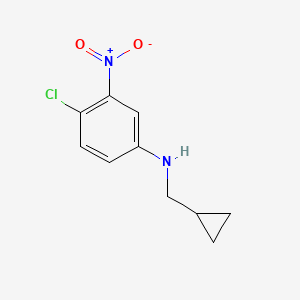
4-氯-N-(环丙基甲基)-3-硝基苯胺
描述
Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. They are used in the production of a wide variety of substances, including dyes, drugs, and plastics .
Synthesis Analysis
The synthesis of anilines typically involves the nitration of benzene to produce nitrobenzene, which is then reduced to phenylamine . The introduction of the chloro and nitro groups can be achieved through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of anilines consists of a benzene ring attached to an amine group. The presence of different substituents like chloro, cyclopropylmethyl, and nitro groups can significantly alter the properties of the molecule .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The presence of electron-withdrawing groups like nitro can deactivate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines can be influenced by the presence of different substituents. For example, nitro groups can increase the acidity of the amine group, while chloro groups can increase the molecule’s reactivity .科学研究应用
化学合成和反应研究
合成N-烷基-N-环丙基苯胺:Loeppky和Elomari(2000)的研究考察了N-环丙基-N-烷基苯胺的合成以及它们与亚硝酸的反应,化合物在环丙基基团特定断裂后产生N-烷基-N-亚硝基苯胺。这项研究有助于理解类似于4-氯-N-(环丙基甲基)-3-硝基苯胺(Loeppky & Elomari, 2000)的化合物的化学行为和合成。
微生物菌株的厌氧降解:Duc(2019)对2-氯-4-硝基苯胺进行的研究,这是所讨论化合物的类似物,表明微生物菌株可以在厌氧条件下利用它。这表明了类似化合物的生物降解在环境中的潜在应用(Duc, 2019)。
光亲和探针的制备:Lamotte等人(1994)的研究详细介绍了从4-氯-3-硝基苯胺开始合成化合物的过程,展示了其在制备生物学研究中的光亲和探针中的应用(Lamotte等人,1994)。
X射线衍射和相变研究:Fábry等人(2014)研究了4-氯-3-硝基苯胺及其同质异形体的结构,重点关注了使用X射线衍射的相变。这项研究突显了该化合物在材料科学和晶体学中的相关性(Fábry等人,2014)。
环境和分析化学
生物降解途径表征:Khan等人(2013)报道了Rhodococcus sp.对2-氯-4-硝基苯胺的好氧生物降解,提供了对类似于4-氯-N-(环丙基甲基)-3-硝基苯胺(Khan et al., 2013)的代谢途径的见解。
硝基芳香化合物检测:Chen,Cheng和Gooding(2012)开发了一种使用改性电极检测硝基芳香化合物的方法。这种技术可能适用于类似于4-氯-N-(环丙基甲基)-3-硝基苯胺(Chen, Cheng, & Gooding, 2012)的化合物。
作用机制
Target of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways .
安全和危害
未来方向
生化分析
Biochemical Properties
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the hydroxylation of the compound The interaction with cytochrome P450 involves a hydrogen atom transfer process, leading to the hydroxylation of the cyclopropyl group
Cellular Effects
The effects of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported that derivatives of similar compounds can induce apoptosis in cancer cells by activating caspases and increasing the early apoptotic population of cells . The impact on gene expression and cellular metabolism may vary depending on the cell type and the concentration of the compound used in experiments.
Molecular Mechanism
The molecular mechanism of action of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline involves its interaction with specific biomolecules and enzymes. The compound exerts its effects at the molecular level through binding interactions with cytochrome P450 enzymes, leading to enzyme-mediated hydroxylation . This process involves the transfer of a hydrogen atom and the subsequent formation of hydroxylated metabolites. Additionally, the compound may inhibit or activate other enzymes, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound undergoes metabolic degradation, leading to the formation of various metabolites . The stability of the compound in vitro and in vivo can influence its long-term effects on cellular processes, including potential cytotoxicity and alterations in cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have demonstrated threshold effects, where specific concentrations are required to achieve desired biological outcomes . Toxicity at high doses may manifest as cellular damage, disruption of metabolic pathways, and adverse physiological responses.
Metabolic Pathways
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. The compound undergoes hydroxylation, leading to the formation of hydroxylated metabolites These metabolic transformations can affect the compound’s activity and its impact on cellular processes
Transport and Distribution
The transport and distribution of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cellular membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution within tissues can impact the compound’s bioavailability and its overall biological effects.
Subcellular Localization
The subcellular localization of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHSYBHJMONUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



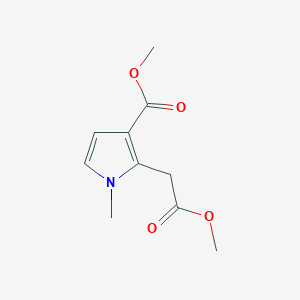

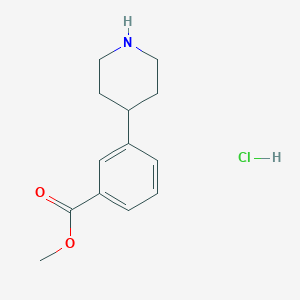

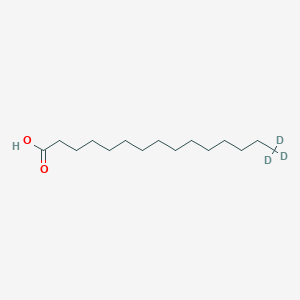
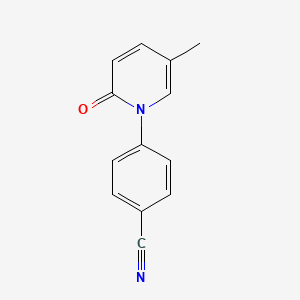
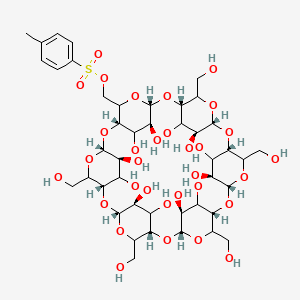

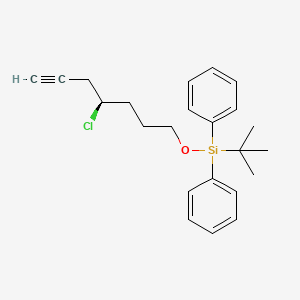

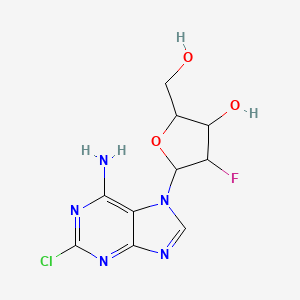

![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
